

Fos-Choline Series: Critical Micelle Concentration (CMC) & Performance Guide

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Compound of Interest

Compound Name: FOS-CHOLINE?-13, SOL-
GRADE?

CAS No.: 85775-42-4

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Executive Summary: The Solubilization Paradox

In membrane protein research, the Fos-Choline (FC) series represents a powerful but double-edged toolset. Unlike gentle non-ionic detergents (e.g., DDM, LMNG) that prioritize structural preservation, Fos-Cholines are zwitterionic detergents derived from phosphocholine. They excel at harsh solubilization—extracting recalcitrant proteins from lipid bilayers where others fail—and are the gold standard for solution NMR due to their small, definable micelle sizes.

This guide provides an authoritative comparison of the Fos-Choline series, focusing on the critical micelle concentration (CMC) as the primary determinant for experimental design. It synthesizes data from Anatrace, biochemical literature, and practical application protocols.

The Fos-Choline Architecture[1]

The Fos-Choline series mimics the headgroup of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, but replaces the glycerol backbone and dual tails with a single alkyl chain.

- Headgroup: Phosphocholine (Zwitterionic).
- Tail: Variable alkyl chain length (

to

).

- Mechanism: The single chain confers strong detergency (high CMC, dynamic micelles), while the phosphocholine headgroup mimics the native membrane surface, often stabilizing specific lipid-protein interactions better than maltosides.

Structural Logic & Nomenclature

- Fos-Choline-n (FC-n): Saturated straight chain of n carbons.
- Fos-Choline-ISO-n: Branched alkyl chain (higher solubility, higher CMC).
- Fos-Choline-UNSAT-n: Unsaturated chain (lower melting point).

Critical Micelle Concentration (CMC) Landscape[2] [3]

The CMC is the concentration at which monomers spontaneously assemble into micelles. For the Fos-Choline series, CMC is inversely proportional to alkyl chain length.

Why this matters:

- High CMC (FC-8 to FC-10): Rapid exchange rate; ideal for NMR and dialysis.
- Low CMC (FC-14 to FC-16): Stable micelles; better for purification but difficult to remove.

Table 1: Comparative CMC Values of Fos-Choline Series[1]

Product Name	Tail Length	MW (g/mol)	CMC (mM)	CMC (% w/v)	Aggregation #	Primary Application
Fos-Choline 8		295.4	114	~3.4%	N/A	NMR, Short-chain screening
Fos-Choline 9		309.4	40	~1.2%	N/A	NMR, Crystallography
Fos-Choline 10		323.4	11	~0.35%	~35	NMR, Crystallography
Fos-Choline 11		337.4	1.9	~0.06%	N/A	Intermediate stability
Fos-Choline 12 (DPC)		351.5	1.5	~0.047%	~54	Standard for NMR, Solubilization
Fos-Choline 13		365.5	0.75	~0.027%	~60+	Solubilization
Fos-Choline 14		379.5	0.12	~0.005%	~75	Strict Solubilization
Fos-Choline 15		393.5	0.07	~0.003%	>80	High Stability Extraction
Fos-Choline 16		407.6	0.013	~0.0005%	>90	Harsh Extraction

Note: Values represent consensus data from Anatrache and biochemical literature [1, 2]. FC-12 is synonymous with n-Dodecylphosphocholine (DPC).

Visualization: Chain Length vs. CMC Dynamics

The following diagram illustrates the non-linear drop in CMC as hydrophobicity increases, dictating the transition from dynamic NMR tools to stable extraction reagents.



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Figure 1: The CMC precipice. Note the logarithmic drop in CMC as carbon chain length increases, shifting utility from NMR (red/yellow) to stable protein extraction (green/blue).

Performance Comparison: Fos-Choline vs. Alternatives[1]

While Fos-Cholines are excellent solubilizers, they are considered "harsh" compared to non-ionic detergents.

Feature	Fos-Choline 12 (DPC)	DDM (Maltoside)	OG (Glucoside)	LMNG (Neopentyl Glycol)
Charge Type	Zwitterionic	Non-ionic	Non-ionic	Non-ionic
CMC	~1.5 mM	~0.17 mM	~20 mM	~0.01 mM
Solubilization Power	Very High	High	Moderate	High
Protein Stability (Risk of unfolding)	Low to Moderate	High	Moderate	Very High
Micelle Size	Small (~17 kDa)	Large (~50-70 kDa)	Small (~25 kDa)	Large
Primary Use	NMR, Refolding, Extraction	Crystallography, Cryo-EM	Crystallography	Cryo-EM (GPCRs)

Key Insight: Fos-Choline 12 is often used to extract proteins that DDM cannot. However, once extracted, the protein is often exchanged into DDM or LMNG for long-term structural stability [3].

Self-Validating Experimental Protocol: CMC Determination

To verify the CMC of a specific Fos-Choline batch (crucial for FC-10 to FC-14 where batch variance affects protein stability), use the DPH (1,6-diphenyl-1,3,5-hexatriene) Fluorescence Assay. DPH is non-fluorescent in water but highly fluorescent when incorporated into the hydrophobic core of a micelle.

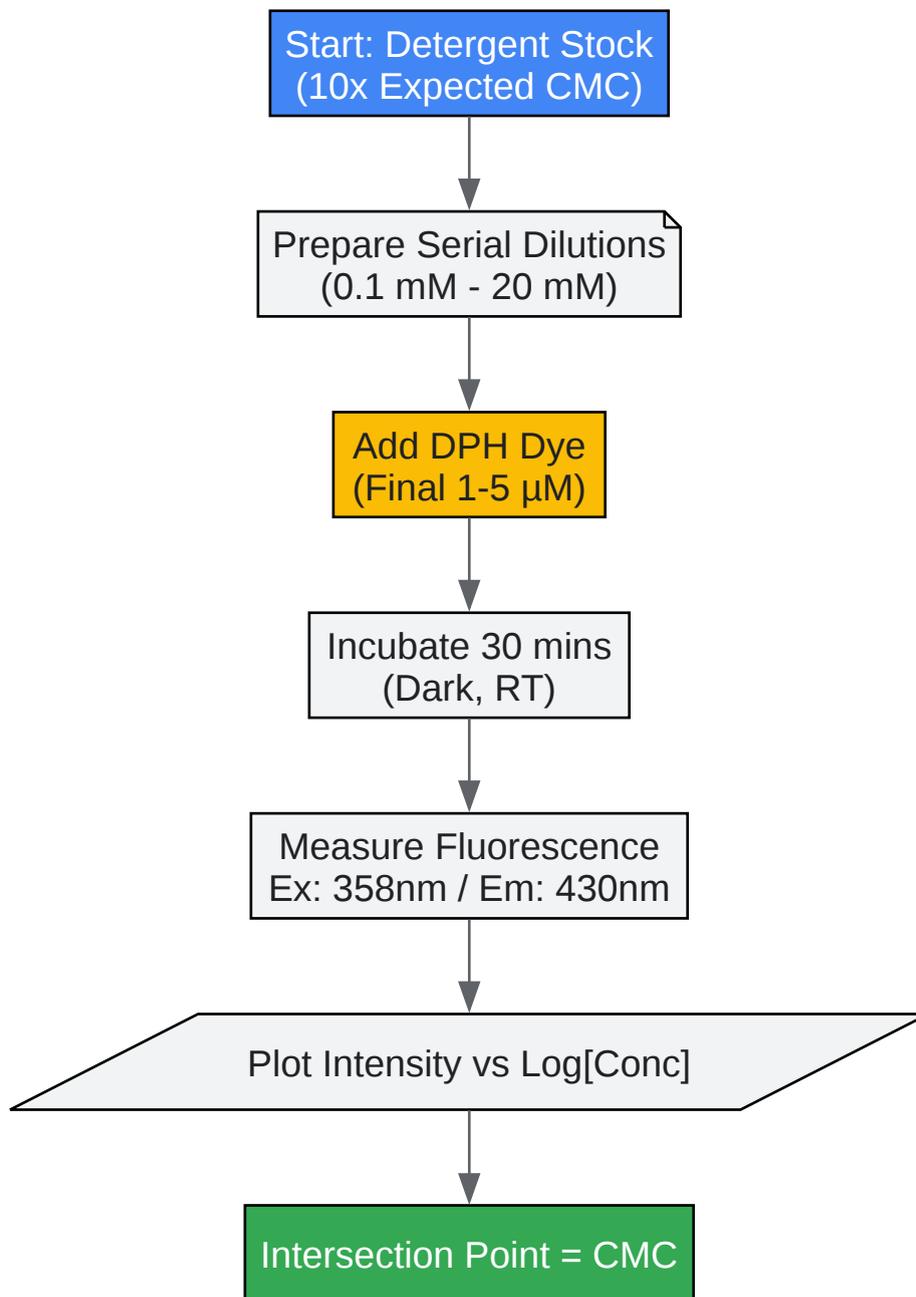
Reagents

- DPH Stock: 10 mM in Tetrahydrofuran (THF). Store in dark/nitrogen.
- Detergent Stock: 10x expected CMC in assay buffer.

- Assay Buffer: The exact buffer used for your protein (e.g., 20 mM HEPES, 150 mM NaCl).

Step-by-Step Workflow

- Preparation: Prepare a serial dilution of the Fos-Choline detergent in Assay Buffer. Range: 0.1x CMC to 10x CMC (e.g., for FC-12, range from 0.1 mM to 15 mM).
- Dye Addition: Add DPH stock to each sample to a final concentration of 1-5 μ M. Note: Keep THF < 1% of total volume.
- Incubation: Incubate for 30-60 minutes in the dark at Room Temperature.
- Measurement: Measure fluorescence intensity.
 - Excitation: 358 nm
 - Emission: 430 nm
- Data Analysis: Plot Fluorescence vs. Log[Detergent]. The intersection of the baseline and the rising slope is the CMC.



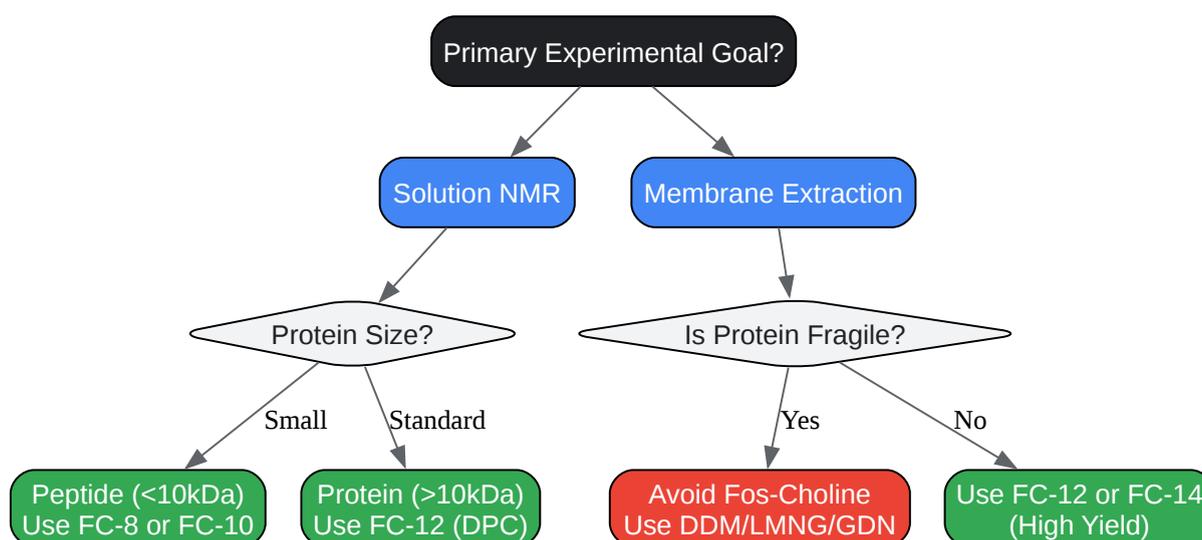
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Figure 2: DPH Fluorescence Assay workflow for precise CMC determination.

Application Decision Framework

Choosing the correct Fos-Choline depends on the balance between extraction efficiency and downstream application requirements.

- NMR Studies: Require small micelles to minimize tumbling time. FC-12 (DPC) is the industry standard. FC-8 or FC-10 are used for smaller peptides.
- Crystallography: Short chains (FC-10, FC-12) allow for tighter crystal packing but may denature larger complexes.
- Refolding: Proteins expressed as inclusion bodies are often solubilized in Urea/Guanidine and refolded into FC-12 or FC-14.



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Figure 3: Decision matrix for selecting the optimal detergent based on protein stability and technique.

References

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